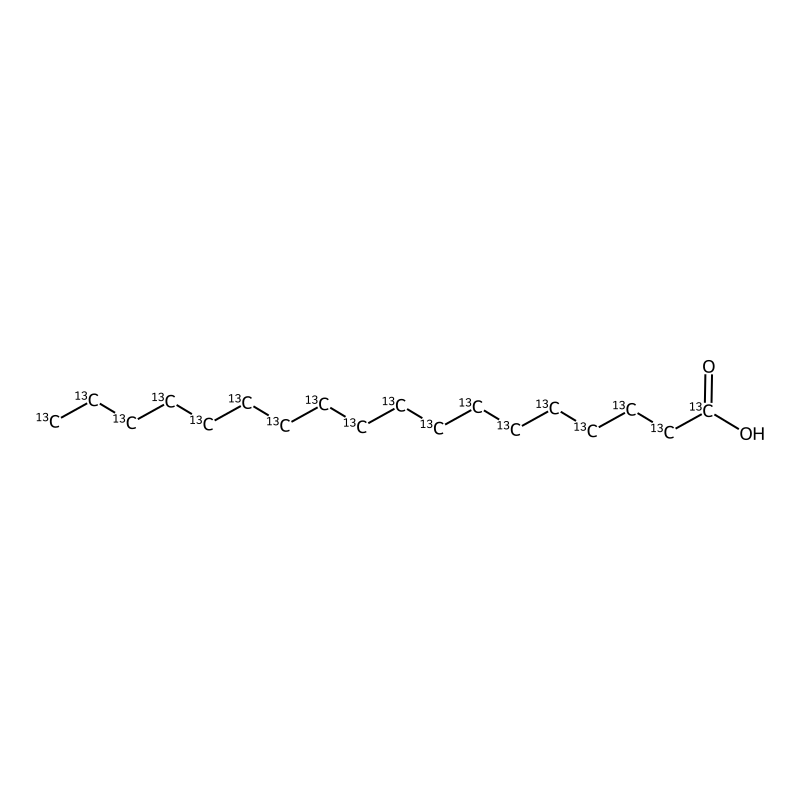

Stearic acid-13C18

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Stearic acid-13C18 is a stable isotope-labeled (SIL) form of the common 18-carbon saturated fatty acid, stearic acid. With all 18 carbon atoms replaced by the heavy 13C isotope, this compound serves as a high-fidelity internal standard for quantitative analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its primary procurement driver is the need to accurately quantify endogenous stearic acid in complex biological, food, or industrial matrices by correcting for sample loss and ionization variability during analysis. High isotopic and chemical purity are critical baseline requirements for this function, ensuring a clean, well-defined mass shift for clear separation from the natural analyte's signal.

References

- [2] Stearic acid-13C18 | Stable Isotope | 287100-83-8 | AdooQ®.

- [3] Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods (RSC Publishing).

- [4] Kuiper, R., et al. Impact of internal standard selection on measurement results for long chain fatty acids in blood. Journal of Mass Spectrometry and Advances in the Clinical Lab (2024).

Substituting Stearic acid-13C18 with unlabeled stearic acid is non-viable for quantitative analysis, as it is indistinguishable from the endogenous analyte being measured. A more common but analytically risky substitution involves using deuterated stearic acid (e.g., Stearic acid-d35). Heavy deuterium labeling can alter physicochemical properties, causing a chromatographic retention time shift where the standard elutes slightly earlier than the native analyte. This separation compromises quantification, as the standard and analyte experience different matrix effects at their respective elution times, leading to inaccurate and unreliable results. Furthermore, deuterium atoms, unlike the stable 13C backbone, can be prone to back-exchange with hydrogen, potentially reducing the standard's integrity over time or during sample processing. Therefore, for applications requiring the highest accuracy, Stearic acid-13C18 is not directly interchangeable with its deuterated counterparts.

Ensures Identical Chromatographic Behavior for Accurate Matrix Effect Correction

The primary advantage of using a 13C-labeled standard like Stearic acid-13C18 is its ability to co-elute perfectly with the unlabeled, native analyte in both reversed-phase liquid chromatography (LC) and gas chromatography (GC). In contrast, heavily deuterated standards often exhibit a chromatographic shift, eluting slightly earlier than their non-deuterated counterparts. This separation can lead to significant quantitative errors, with one study demonstrating errors as high as 40% when the internal standard and analyte do not co-elute, as they are subjected to different levels of ion suppression from the sample matrix. The identical physicochemical properties of Stearic acid-13C18 ensure it experiences the same matrix effects as the analyte, providing superior correction and data accuracy.

| Evidence Dimension | Chromatographic Co-elution & Matrix Effect Compensation |

| Target Compound Data | Virtually identical retention time to native stearic acid; co-elutes perfectly. |

| Comparator Or Baseline | Deuterated stearic acid: Exhibits retention time shifts, leading to differential matrix effects and potential quantitative errors up to 40%. |

| Quantified Difference | Eliminates retention time shifts that can cause up to 40% error in quantification. |

| Conditions | Liquid Chromatography-Mass Spectrometry (LC-MS) analysis in complex biological matrices. |

This ensures the highest possible accuracy in quantitative studies by guaranteeing the internal standard is a true proxy for the analyte during analysis.

Provides Superior Isotopic Stability and Eliminates Risk of H/D Back-Exchange

The 13C labels in Stearic acid-13C18 are incorporated into the carbon skeleton of the molecule, making them exceptionally stable and not susceptible to exchange with other atoms. In contrast, deuterium labels (D), even when placed at supposedly non-exchangeable positions, can be prone to back-exchange with hydrogen atoms from the sample matrix or solvents, particularly under certain pH or temperature conditions during sample preparation. This instability requires additional validation steps to ensure the integrity of a deuterated standard throughout the analytical workflow. The use of Stearic acid-13C18 removes this risk, providing a more robust and reliable standard for long-term or multi-step analytical protocols.

| Evidence Dimension | Isotopic Stability |

| Target Compound Data | 13C atoms are stably incorporated into the carbon backbone, not susceptible to chemical exchange. |

| Comparator Or Baseline | Deuterated (D) standards: Can be prone to H/D back-exchange with solvent or matrix, potentially compromising standard concentration. |

| Quantified Difference | Eliminates the risk of isotopic back-exchange, a known issue with deuterated standards. |

| Conditions | Sample storage, extraction, and derivatization steps in analytical workflows. |

This enhances method robustness and reproducibility, reducing the need for extensive stability testing and eliminating a potential source of analytical error.

Enables Robust Metabolic Fate Tracing in Biological Systems

Beyond its use as an internal standard, Stearic acid-13C18 is a validated tracer for studying fatty acid metabolism in vivo. In a study on postmenopausal women, orally administered U-13C18-stearic acid was successfully tracked, revealing its metabolic conversion into three distinct labeled metabolites in plasma: 13C18:1 (oleate), 13C16:0 (palmitate), and 13C16:1 (palmitoleate). Approximately 17% of the labeled stearic acid was directly desaturated to labeled oleic acid, while 4% underwent chain shortening to labeled palmitic acid. This demonstrates the compound's suitability as a stable, reliable precursor for tracing the downstream pathways of dietary stearic acid, a task not possible with an unlabeled compound.

| Evidence Dimension | Metabolic Conversion Rate |

| Target Compound Data | 17% direct desaturation to U-13C18:1; 4% chain shortening to U-13C16:0. |

| Comparator Or Baseline | Unlabeled Stearic Acid: Cannot be traced or differentiated from endogenous pools. |

| Quantified Difference | Allows for quantitative tracking of metabolic flux, which is impossible with unlabeled analogs. |

| Conditions | In vivo kinetic study in postmenopausal women following oral administration. |

For researchers in metabolism, nutrition, or pharmacology, this compound is the correct choice for definitively tracing the absorption, oxidation, and conversion of stearic acid.

High-Accuracy Quantification in Clinical and Preclinical Lipidomics

For quantifying stearic acid levels in plasma, serum, or tissue samples where precision is critical. The perfect co-elution with native stearic acid ensures superior correction for matrix effects, making it the right choice for developing robust, validated bioanalytical methods.

Metabolic Flux Analysis in Nutritional and Disease Model Research

When the research goal is to trace the metabolic fate of dietary stearic acid through pathways like desaturation and chain-shortening. Its proven stability and use as a metabolic precursor allow for clear, quantitative tracking of its conversion to other key fatty acids like oleic and palmitic acid.

Reference Standard for Food and Industrial Quality Control

As a primary reference standard for developing and validating quantitative GC-MS or LC-MS methods for stearic acid content in foods, cosmetics, or industrial products. Its stability and well-defined mass shift provide a reliable benchmark for method performance and inter-laboratory comparisons.

References

- [3] Rocha-Mendoza, J., et al. Comparison of the Postprandial Metabolic Fate of U-13C Stearic Acid and U-13C Oleic Acid in Postmenopausal Women. Arteriosclerosis, Thrombosis, and Vascular Biology (2020).

- [4] Rocha-Mendoza, J., et al. Comparison of the Postprandial Metabolic Fate of U-13C Stearic Acid and U-13C Oleic Acid in Postmenopausal Women. PubMed (2020).

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Dates

Explore Compound Types